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Compound of Interest

Compound Name: Tetradec-9-en-1-ol

Cat. No.: B13863712

Get Quote

Executive Summary
Tetradec-9-en-1-ol (specifically the (Z)-isomer) is a critical semiochemical used extensively in

integrated pest management (IPM) as a sex pheromone component for various Lepidopteran

species, including the Fall Armyworm (Spodoptera frugiperda).[1]

Precise spectroscopic characterization is non-negotiable in this field. The biological activity of

pheromones is strictly stereospecific; a 95:5 blend of Z:E isomers may be highly attractive,

while a 50:50 blend could be totally inactive or even repellent. Therefore, this guide prioritizes

not just the identification of the molecule, but the definitive assignment of stereochemistry using

high-resolution NMR and IR techniques.

Mass Spectrometry (MS)
Native Electron Ionization (EI) Characteristics
In its native form, long-chain unsaturated alcohols like Tetradec-9-en-1-ol often show a weak

molecular ion (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-

inserted">
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) under standard 70 eV EI conditions. The spectrum is dominated by hydrocarbon fragments
and water loss.

Molecular Ion (

): m/z 212 (Weak/Trace).

Diagnostic Water Loss (

): m/z 194. This is often the highest mass peak clearly visible.

Hydrocarbon Series: Clusters of peaks separated by 14 mass units (

), with the

series (m/z 41, 55, 69, 83, 97...) being most prominent, typical of alkenes.

McLafferty Rearrangement: Not typically prominent in this specific isomer due to the position

of the double bond relative to the alcohol, unlike in esters or ketones.

Double Bond Localization (The DMDS Protocol)
Expert Insight: Native EI MS cannot reliably distinguish the position of the double bond (e.g.,

vs

) due to extensive isomerization of the radical cation prior to fragmentation. To validate the "9-
ene" position, you must use Dimethyl Disulfide (DMDS) Derivatization.

Protocol Logic: DMDS adds across the C=C double bond, "locking" the position and creating a

stable adduct that fragments predictably between the sulfur-bearing carbons.

Reaction: Tetradec-9-en-1-ol + DMDS

DMDS-Adduct.

Adduct Mass:

Da.

Diagnostic Fragments:
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Fragment A (Hydroxyl side):

m/z 217

Fragment B (Alkyl side):

m/z 131

Interpretation: The observation of m/z 217 and m/z 131 confirms the double bond is at C9.

Infrared Spectroscopy (IR)
IR is the primary tool for rapid functional group verification and initial stereochemical

assessment.

Functional Group Assignment
Frequency (

)
Vibration Mode Description

3300–3400 O-H Stretch
Broad, strong band.[2]

Indicates free alcohol.

2850–2960 C-H Stretch

Strong.

C-H vibrations of the alkyl

chain.

3005 =C-H Stretch

Weak.

C-H vibration (often buried in

alkyl noise).

1050–1060 C-O Stretch
Strong. Primary alcohol

characteristic.

Stereochemical Fingerprint (Z vs E)
This is the "Go/No-Go" check for isomeric purity.

(E)-Isomer (Trans): distinct, strong band at 960–970 cm
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(C-H out-of-plane bending).

(Z)-Isomer (Cis): Absence of the 960 cm

band. A weaker, often obscured band appears around 720–730 cm

.

Validation: If your sample shows a sharp peak at 965 cm

, it is contaminated with the trans isomer.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural elucidation and purity quantification.

H NMR (Proton)
Solvent: CDCl

, 300-500 MHz
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Chemical Shift (

, ppm)
Multiplicity Integration Assignment

5.32 – 5.38 Multiplet 2H
Vinyl protons (

)

3.64
Triplet (

Hz)
2H

-Methylene (

)

2.01 Multiplet 4H
Allylic protons (

)

1.56 Multiplet 2H
-Methylene (

)

1.20 – 1.40 Broad Signal 14H
Bulk Methylene (

) chain

0.90
Triplet (

Hz)
3H

Terminal Methyl (

)

C NMR (Carbon)
Solvent: CDCl

, 75-125 MHz

The

C spectrum provides the most robust test for cis/trans stereochemistry via the Allylic Carbon
Effect.

Vinyl Carbons:

129.9 and 130.0 ppm.
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-Carbon (

):

63.0 ppm.

Allylic Carbons (

):

For (Z)-Isomer:

27.2 ppm. (Shielded due to steric compression/

-effect).

For (E)-Isomer:

32.6 ppm.[3] (Deshielded).

Terminal Methyl:

14.1 ppm.

Self-Validating Check: If you observe peaks at ~32.6 ppm in the

C spectrum of a putative Z-pheromone, the sample contains the E-isomer impurity.

Experimental Workflow & Diagrams
Structure Elucidation Workflow
This diagram outlines the logical flow for confirming the identity and purity of the compound.
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Click to download full resolution via product page

Caption: Logical workflow for stereochemical and regiochemical assignment of Tetradec-9-en-
1-ol.

MS Fragmentation Pathway (DMDS Adduct)
Visualizing the cleavage of the DMDS derivative to prove the C9=C10 location.
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Tetradec-9-en-1-ol
(MW 212)

DMDS Adduct
(MW 306)

+ DMDS / I2

Fragment A
(HO-(CH2)8-CH-SMe)+ 

m/z 217C9-C10 Cleavage

Fragment B
(CH3-(CH2)3-CH-SMe)+ 

m/z 131

C9-C10 Cleavage

Click to download full resolution via product page

Caption: Diagnostic fragmentation of the DMDS derivative confirming the double bond at C9.

Experimental Protocols
Sample Preparation for NMR

Purity Check: Ensure the sample is dry. Water peaks can obscure the critical allylic region in

H NMR.

Solvent: Dissolve ~10-20 mg of sample in 0.6 mL of CDCl

(Chloroform-d).

Reference: Ensure the solvent contains TMS (Tetramethylsilane) as an internal standard (

ppm).[3][4]

Acquisition:

H: 16 scans, 1 second relaxation delay.

C: Minimum 512 scans to resolve the quaternary/allylic carbons clearly from baseline
noise.

DMDS Derivatization for GC-MS
Mix: In a small vial, combine 50
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g of Tetradec-9-en-1-ol with 50

L of Dimethyl Disulfide (DMDS).

Catalyst: Add 5

L of Iodine solution (60 mg

in 1 mL ether).

Incubate: Heat at 60°C for 4 hours (or overnight at room temperature).

Quench: Add 5% aqueous

to remove excess iodine (color changes from brown to colorless).

Extract: Extract with hexane and inject into GC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b13863712/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-tetradec-9-en-1-ol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C16725534&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/9-Tetradecen-1-ol_-1-formate_-_9Z
https://webbook.nist.gov/cgi/cbook.cgi?ID=C16725534&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/9-Tetradecen-1-ol_-1-formate_-_9Z
https://pubchem.ncbi.nlm.nih.gov/compound/5364715
https://www.benchchem.com/product/b13863712?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13863712?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. spectrabase.com [spectrabase.com]

2. uanlch.vscht.cz [uanlch.vscht.cz]

3. researchgate.net [researchgate.net]

4. chem.libretexts.org [chem.libretexts.org]

5. 9-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]

6. 9-Tetradecen-1-ol, 1-formate, (9Z)- | C15H28O2 | CID 5367599 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Tetradec-9-en-1-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13863712/docs#technical-guide-spectroscopic-
characterization-of-tetradec-9-en-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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